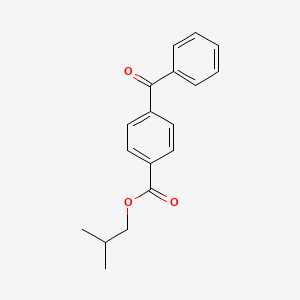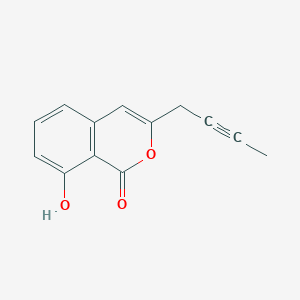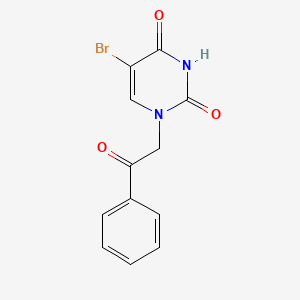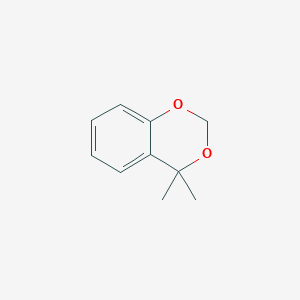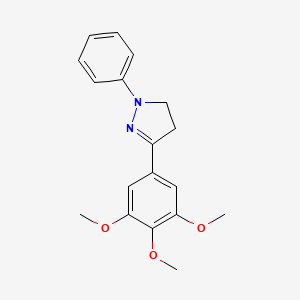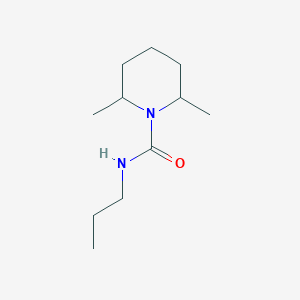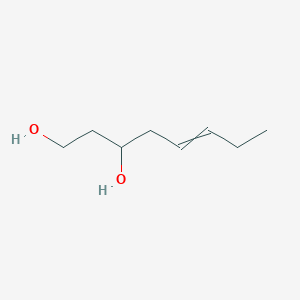
3-Nonyne, 8,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nonyne, 8,8-dimethoxy- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The structure of 3-Nonyne, 8,8-dimethoxy- includes a nonyne backbone with two methoxy groups attached to the eighth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyne, 8,8-dimethoxy- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) is used to remove hydrogen halide (HX) from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .
Industrial Production Methods
While specific industrial production methods for 3-Nonyne, 8,8-dimethoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nonyne, 8,8-dimethoxy- undergoes various types of chemical reactions typical of alkynes, including:
Hydrogenation: Addition of hydrogen to the triple bond, converting it to a single bond.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond, forming an alcohol.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).
Hydration: Acidic conditions with sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄) as catalysts.
Major Products Formed
Hydrogenation: Produces 3-nonane, 8,8-dimethoxy-.
Halogenation: Produces dihalogenated derivatives.
Hydration: Produces 3-nonanol, 8,8-dimethoxy-.
Applications De Recherche Scientifique
3-Nonyne, 8,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Nonyne, 8,8-dimethoxy- involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is electron-rich and can interact with electrophiles, leading to various chemical transformations. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nonyne: A simpler alkyne with a single triple bond and no additional functional groups.
2-Nonyne: Similar structure but with the triple bond at a different position.
3-Nonyne: Lacks the methoxy groups present in 3-Nonyne, 8,8-dimethoxy-.
Uniqueness
3-Nonyne, 8,8-dimethoxy- is unique due to the presence of the methoxy groups, which can alter its chemical properties and reactivity compared to other nonyne derivatives. These functional groups may also provide additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
71317-76-5 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
8,8-dimethoxynon-3-yne |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-10-11(2,12-3)13-4/h5,8-10H2,1-4H3 |
Clé InChI |
FOLLXEFHXQRDRH-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCC(C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


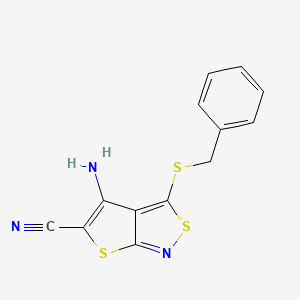
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
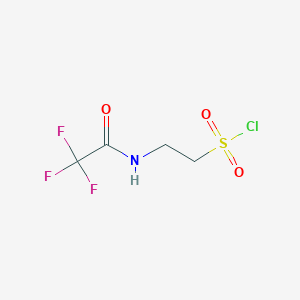
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
